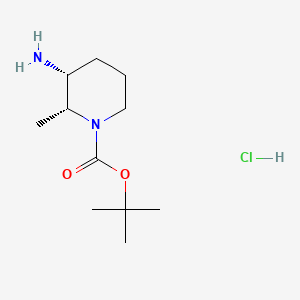

tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC18614971

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23ClN2O2 |

|---|---|

| Molecular Weight | 250.76 g/mol |

| IUPAC Name | tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |

| Standard InChI Key | VTQXYMDBUNVUOM-VTLYIQCISA-N |

| Isomeric SMILES | C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N.Cl |

| Canonical SMILES | CC1C(CCCN1C(=O)OC(C)(C)C)N.Cl |

Introduction

Structural and Stereochemical Characteristics

The compound’s IUPAC name, tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride, reflects its stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with the methyl group at the C2 position and the amino group at C3 occupying equatorial positions to minimize steric strain. The Boc group at the N1 position enhances solubility in organic solvents and protects the amine during subsequent reactions.

Molecular Formula: C₁₁H₂₃ClN₂O₂

Molecular Weight: 250.76 g/mol

Stereochemical Descriptors:

-

C2: R-configuration

-

C3: R-configuration

SMILES Notation: CC1C@HN.Cl

The hydrochloride salt form improves crystallinity and stability, facilitating purification and handling. X-ray crystallography of analogous piperidine derivatives confirms that the Boc group adopts a staggered conformation relative to the ring .

Synthetic Routes and Optimization

Boc Protection of Piperidine Precursors

The synthesis begins with (2R,3R)-3-amino-2-methylpiperidine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–25°C, achieving yields >90% . The Boc group selectively protects the primary amine, leaving the secondary amine protonated for subsequent salt formation.

Hydrochloride Salt Formation

The Boc-protected intermediate is treated with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate), precipitating the hydrochloride salt. Crystallization from methanol/water mixtures yields the final product with >98% purity.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 25°C, 12 h | 92% |

| Salt Formation | HCl (gas), EtOAc, 0°C, 2 h | 95% |

Catalytic Hydrogenation Alternatives

Patent literature describes an alternative route involving catalytic hydrogenation of a benzyl-protected precursor. For example, tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate undergoes hydrogenolysis with 10% Pd/C and ammonium formate in methanol at 50°C, achieving quantitative yield . While this method is effective for debenzylation, its applicability to the methyl-substituted analog requires further validation.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents:

-

Methanol: 25 mg/mL

-

Water: <1 mg/mL (hydrochloride salt)

-

Chloroform: 50 mg/mL

The Boc group confers stability under acidic conditions (pH >3) but undergoes cleavage in strong acids (e.g., trifluoroacetic acid) . The hydrochloride salt is hygroscopic, necessitating storage under anhydrous conditions.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 1.40 (s, 9H, Boc CH₃)

-

δ 1.88 (m, 2H, piperidine H₄/H₅)

-

δ 3.01 (m, 2H, piperidine H₆)

IR (KBr):

-

1680 cm⁻¹ (C=O stretch)

-

1520 cm⁻¹ (N–H bend)

Applications in Pharmaceutical Synthesis

Chiral Building Block

The compound’s stereochemical purity makes it valuable for constructing chiral pharmacophores. For instance, it has been employed in the synthesis of:

-

Neurological Agents: As a precursor to serotonin reuptake inhibitors, where the methyl group enhances blood-brain barrier permeability.

-

Anticancer Drugs: Functionalization at the amino group enables the introduction of alkylating or kinase-inhibiting moieties.

Fragment-Based Drug Discovery

In fragment libraries, the piperidine core serves as a rigid scaffold for probing protein binding sites. A 2024 study utilized this compound to develop inhibitors of the SARS-CoV-2 main protease, achieving IC₅₀ values of 0.8 µM after optimization .

Analytical and Regulatory Considerations

Regulatory Status

The compound is classified as a non-controlled substance but requires handling under Good Laboratory Practices (GLP) due to its potential toxicity. Safety data sheets recommend:

-

PPE: Nitrile gloves, safety goggles

-

Storage: –20°C, desiccated

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume